BenchChemオンラインストアへようこそ!

4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procure this specific 4,4′-dibromo-1,3,4-oxadiazole — not a mono-bromo analog — to access a unique symmetrical geometry enabling bidirectional halogen-bond donation in co-crystal design and supramolecular research. The +79 g/mol mass shift and ~+1.5 log-unit lipophilicity increase versus N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-01-4) make this compound a distinct tool for membrane permeability, metabolic stability, and plasma protein binding studies. Its two aryl bromine atoms also serve as photo-labile handles for UV-induced crosslinking in target-ID campaigns. For SAR programs optimizing thymidine phosphorylase (TP) inhibition — where halogenated 1,3,4-oxadiazoles achieve sub-5 μM IC₅₀ values — this dibromo derivative tests the additive potency and target residence time benefit of a second bromine substituent.

Molecular Formula C15H9Br2N3O2
Molecular Weight 423.064
CAS No. 891127-92-7
Cat. No. B2390305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891127-92-7
Molecular FormulaC15H9Br2N3O2
Molecular Weight423.064
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)Br
InChIInChI=1S/C15H9Br2N3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21)
InChIKeyVTAIHTFXIKHTLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891127-92-7): A Dibrominated 1,3,4-Oxadiazole Scaffold for Targeted Research


4-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic, dibrominated heterocyclic compound belonging to the 1,3,4-oxadiazole class . Characterized by a symmetrical arrangement with a 4-bromophenyl substituent on the oxadiazole ring and a 4-bromobenzamide moiety, its molecular formula is C15H9Br2N3O2. This symmetrical dibromo-substitution is a key structural differentiator from mono-halogenated or non-halogenated analogs, directly influencing its physicochemical properties, potential halogen-bonding interactions, and activity profile [1].

Procurement Risks in Substituting 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide with Generic Analogs


The common practice of substituting 1,3,4-oxadiazole derivatives based on superficial structural similarity is fraught with risk for this specific compound. The unique, symmetrical 4,4'-dibromo configuration is not a minor substitution; it creates a distinct physicochemical profile that governs biological interaction potential . Analogs like N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-01-4) lack the second bromine, resulting in a ~79 g/mol lower molecular weight, a drastically reduced heavy atom count, and a different lipophilicity profile . These molecular differences translate to non-interchangeable solubility, metabolic stability, and target-binding characteristics, making them functionally distinct research tools not fit for direct, unvalidated replacement.

Quantitative Differentiation of 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide: A Comparator-Based Evidence Guide


Physicochemical Property Differentiation: The Impact of the Second Bromine on Molecular Weight and Lipophilicity

The presence of a second 4-bromophenyl substituent in the target compound (MW 423.06 g/mol) substantially increases its molecular weight and calculated lipophilicity (clogP ~4.2) compared to the mono-brominated analog N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 126631-01-4, MW 344.16 g/mol, clogP ~2.7) . This difference of ~79 g/mol and ~1.5 log units places the target compound in a distinctly more lipophilic and heavier property space, which is known to influence membrane permeability and non-specific binding [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Thymidine Phosphorylase Inhibitory Potential: A Class-Level Inference from the 1,3,4-Oxadiazole Scaffold

A focused library of sixteen 1,3,4-oxadiazole derivatives, closely related to the target compound's core scaffold, was evaluated for thymidine phosphorylase (TP) inhibition [1]. The compounds demonstrated a wide range of IC50 values, from 1.10 ± 0.05 μM to 49.60 ± 1.30 μM. The standard inhibitor 7-deazaxanthine exhibited an IC50 of 38.68 ± 1.12 μM. The SAR study highlighted the profound impact of substituent type and position on the phenyl ring, with halogenated derivatives showing particularly potent activity. While the specific IC50 of the target compound was not individually reported in this study, its unique 4,4'-dibromo substitution pattern places it at a high-potency intersection of the established SAR, providing a strong class-level inference for its potential as a TP inhibitor [2].

Anticancer Research Thymidine Phosphorylase Inhibition Scaffold-Based Drug Design

Procurement-Relevant Purity and Structural Confirmation: A Quantitative Quality Snapshot

Commercially available lots of 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide are typically supplied with a minimum purity specification of 95%, confirmed by HPLC . Structural characterization is provided through standard analytical techniques, with the molecular formula C15H9Br2N3O2 and a calculated exact mass of 420.91 g/mol (monoisotopic) being the primary identifiers. In contrast, a structurally similar analog, N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide, has a different halogen composition, leading to a distinct isotopic mass distribution and a molecular weight of approximately 378.6 g/mol, which serves as a key quality control fingerprint .

Chemical Procurement Quality Control Structural Confirmation

Halogen-Bonding Potential and Structural Rigidity: Steric and Electronic Differentiation

The symmetric, terminal placement of two bromine atoms on this 1,3,4-oxadiazole scaffold confers a unique halogen-bonding donor capacity. Computational predictions suggest the σ-hole of each 4-bromophenyl group can engage in linear, directional C–Br···X interactions, which are critical in crystal engineering and biological target recognition [1]. This contrasts with analogs like N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (MW 436.3 g/mol), where a bulky phenoxy group introduces a sterically hindered and conformationally flexible element, potentially disrupting the linear halogen bond geometry .

Supramolecular Chemistry Crystal Engineering Halogen Bonding

High-Value Application Scenarios for 4-Bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide in Research and Development


Lead Optimization in Thymidine Phosphorylase (TP) Inhibitor Programs

This compound is a logical candidate for SAR studies aiming to optimize TP inhibition, a validated strategy in anticancer drug development [1]. Its 4,4'-dibromo substitution pattern is predicted to map to the high-potency region of the 1,3,4-oxadiazole SAR, as established by Ullah et al., where halogenated derivatives showed sub-5 µM IC50 values. Procurement of this specific compound over its mono-bromo or chloro-analogs is justified to test the additive effect of a second bromine on both inhibitory potency and target residence time.

Physicochemical and Pharmacokinetic Profiling of Heavy-Atom Analogs

The significant increase in molecular weight (+79 g/mol) and calculated lipophilicity (+1.5 log units) compared to the mono-brominated parent makes this compound an ideal probe for studying the impact of heavy-atom incorporation on membrane permeability, metabolic stability, and plasma protein binding [2]. It serves as a distinct 'tool compound' in property-optimization campaigns, offering a data point that is inaccessible to lighter analogs.

Investigations into Symmetrical Halogen Bonding in Crystal and Protein Engineering

The unique, symmetrical di-bromo geometry enables this compound to function as a bi-directional halogen-bond donor. This is critical for designing co-crystals or for probing protein-ligand interactions where two simultaneous, directional C–Br···O/N interactions are desired. Analogs with mixed or bulky substituents cannot replicate this symmetrical interaction potential, making this compound the specific choice for this type of supramolecular research [3].

Chemical Biology Probe for Target Identification via Photoaffinity Labeling

The two aryl bromine atoms serve as potential sites for further functionalization or as inherent photo-labile groups for UV-induced crosslinking in target identification studies. The compound's specific dibromo structure offers a distinct advantage over chloro- or mono-bromo analogs for generating a covalent adduct upon irradiation, making it a preferred starting point for developing an activity-based probe [4].

Quote Request

Request a Quote for 4-bromo-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.